molecular formula C7H13IO B13631574 2-(Iodomethyl)-6-methyloxane

2-(Iodomethyl)-6-methyloxane

Katalognummer: B13631574
Molekulargewicht: 240.08 g/mol
InChI-Schlüssel: HIMNTWHIYRPMBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Iodomethyl)-6-methyloxane is an organic compound characterized by the presence of an iodomethyl group and a methyloxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-6-methyloxane typically involves the iodination of a suitable precursor. One common method is the reaction of 6-methyloxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination. The general reaction scheme is as follows:

6-Methyloxane+IodomethaneK2CO3,RefluxThis compound\text{6-Methyloxane} + \text{Iodomethane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 6-Methyloxane+IodomethaneK2​CO3​,Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Iodomethyl)-6-methyloxane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of oxane oxides or other oxidized products.

    Reduction: Formation of methyl-substituted oxane derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Iodomethyl)-6-methyloxane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Iodomethyl)-6-methyloxane depends on its chemical reactivity. The iodomethyl group is highly reactive and can participate in various nucleophilic substitution reactions. The compound can interact with biological molecules, potentially modifying their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Iodomethane: A simple iodomethyl compound used in organic synthesis.

    6-Methyloxane: The parent compound without the iodomethyl group.

    2-Iodomethyl-5-methyloxane: A positional isomer with similar reactivity.

Uniqueness

2-(Iodomethyl)-6-methyloxane is unique due to the specific positioning of the iodomethyl group on the methyloxane ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the iodomethyl group and the methyloxane ring structure makes it a valuable compound for various synthetic and research purposes.

Eigenschaften

Molekularformel

C7H13IO

Molekulargewicht

240.08 g/mol

IUPAC-Name

2-(iodomethyl)-6-methyloxane

InChI

InChI=1S/C7H13IO/c1-6-3-2-4-7(5-8)9-6/h6-7H,2-5H2,1H3

InChI-Schlüssel

HIMNTWHIYRPMBP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(O1)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.